Home > Products > Screening Compounds P143143 > 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide
4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide - 2034562-59-7

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

Catalog Number: EVT-2798168
CAS Number: 2034562-59-7
Molecular Formula: C20H23N7O2
Molecular Weight: 393.451
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide is a potent and selective inhibitor of Poly ADP-ribose polymerase 14 (PARP14). PARP14 is an intracellular protein that plays a role in various cellular processes, including transcription, translation, and DNA repair. It belongs to the PARP family of enzymes, which catalyze the transfer of ADP-ribose units from NAD+ to target proteins. N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide has been investigated in preclinical studies for its potential as an anticancer agent.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits high potency in vitro and in vivo, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies. [] The bivalent nature of its binding contributes to its enhanced potency. []

    Relevance: This compound shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. Both compounds also feature a nitrogen-containing heterocycle linked to the triazolopyridazine core (piperidine in AZD5153 and pyrrolidine in the target compound). These structural similarities contribute to their activity as BET inhibitors. (https://www.semanticscholar.org/paper/12ca5048c9d1dded9c4ed9575deda1ba759faf2d) []

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrates efficacy against both wild-type MET kinase and several clinically relevant mutants. [] While it exhibits promising activity, its development was hindered by suboptimal oral absorption, leading to its exploration as a parenteral agent. []

    Relevance: Similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide, SAR125844 incorporates the [, , ]triazolo[4,3-b]pyridazine moiety. Notably, SAR125844 also includes a morpholine ring, although connected through a different linker and position compared to the target compound. (https://www.semanticscholar.org/paper/89f7fbf7ab2ba36676fb3303a207741a65f6a32a) []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. (https://www.semanticscholar.org/paper/4e482be04c32f493c8f0c0cb030f3bf153b26020) []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a c-MET inhibitor investigated for treating solid tumors. [] It demonstrated species-dependent toxicity, particularly in humans, where it caused renal complications due to crystal deposits in the renal tubules. []

    Relevance: Like N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide, SGX523 incorporates the [, , ]triazolo[4,3-b]pyridazine scaffold. It highlights the importance of exploring potential toxicity and metabolic pathways associated with this core structure. (https://www.semanticscholar.org/paper/74473da2651c255e85b92a7d4c59035aff1584cf) []

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors. [, ] This subtype selectivity contributes to its reduced propensity to induce physical dependence in mice compared to traditional benzodiazepines. [, ]

    Relevance: L-838,417 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide. (https://www.semanticscholar.org/paper/cedfebae137830011bc5cdb23ac9d54ae02ef40b; https://www.semanticscholar.org/paper/d8d73e47e57e9eeec7648a98f8f74de97fc32a94) [, ]

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

    Compound Description: SL651498 displays functional selectivity for GABAA receptors, acting as a full agonist at GABAA-α2 receptors while showing lower efficacy at GABAA-α3 receptors and minimal efficacy at GABAA-α1 and GABAA-α5 receptors. [, ] It also demonstrates a reduced potential for inducing physical dependence in mice. [, ]

    Relevance: While not directly containing the [, , ]triazolo[4,3-b]pyridazine core, SL651498 is grouped with L-838,417 and contrasted against traditional benzodiazepines in studies investigating the relationship between GABAA receptor subtype selectivity and physical dependence. [, ] This comparison indirectly highlights the potential of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-morpholinobenzamide as a lead compound for developing therapeutics with reduced dependence liability. (https://www.semanticscholar.org/paper/cedfebae137830011bc5cdb23ac9d54ae02ef40b; https://www.semanticscholar.org/paper/d8d73e47e57e9eeec7648a98f8f74de97fc32a94) [, ]

Overview

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of a morpholine moiety, a triazolo-pyridazine structure, and a pyrrolidine group, indicating its potential activity against various biological targets.

Source

The compound is synthesized through methods similar to those used for other derivatives of triazolo-pyridazines, which have been explored for their biological activities, including antimicrobial and anticancer properties . The molecular formula is C17H22N6OC_{17}H_{22}N_{6}O, and its molecular weight is approximately 370.43 g/mol.

Classification

This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings. It falls under the category of pharmaceutical compounds designed for therapeutic applications, particularly in the treatment of inflammatory and degenerative diseases .

Synthesis Analysis

Methods

The synthesis of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves several key steps:

  1. Formation of the Triazolo-Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and substituted pyridazines. The reaction conditions often include heating in solvents like ethanol or dimethylformamide to facilitate ring formation .
  2. Introduction of the Morpholine and Pyrrolidine Groups: These groups are usually added via nucleophilic substitution reactions where the appropriate amines react with activated carbonyl compounds or halides to form the desired amide linkages.
  3. Final Coupling Steps: The final product is obtained by coupling the morpholine and pyrrolidine derivatives with the triazolo-pyridazine core under suitable conditions, often utilizing coupling agents such as diisopropylethylamine in dichloromethane .

Technical Details

The synthesis may require purification techniques such as recrystallization or chromatography to isolate the desired compound from byproducts and unreacted materials.

Molecular Structure Analysis

Structure

The molecular structure of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide features:

  • A benzamide backbone,
  • A morpholine ring,
  • A pyrrolidine ring,
  • A triazolo-pyridazine moiety.

This structural complexity provides multiple points for interaction with biological targets.

Data

Key structural data include:

  • Molecular Formula: C17H22N6OC_{17}H_{22}N_{6}O
  • Molecular Weight: 370.43 g/mol
  • IUPAC Name: 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide.
Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical of amides and heterocycles:

  1. Electrophilic Aromatic Substitution: The aromatic benzamide portion can participate in electrophilic substitution reactions.
  2. Nucleophilic Reactions: The nitrogen atoms in the triazole and pyridazine rings can engage in nucleophilic attacks under appropriate conditions.
  3. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.

Technical Details

These reactions can be exploited to modify the compound for enhanced biological activity or to create analogs for further study.

Mechanism of Action

Process

The mechanism of action for 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide likely involves:

  1. Interaction with Enzymes or Receptors: Similar compounds have been shown to inhibit specific kinases or act on other protein targets involved in cellular signaling pathways.
  2. Modulation of Biological Pathways: By binding to target proteins, this compound may alter signaling pathways related to inflammation or cancer progression.

Data

Further studies are needed to elucidate its specific targets and confirm its mechanism through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Solubility data would depend on the solvent system used but is generally soluble in polar organic solvents.

Chemical Properties

Chemical properties involve:

  • Stability: Stability under various pH conditions should be evaluated.
  • Reactivity: Reactivity towards nucleophiles and electrophiles is significant for potential modifications.

Relevant data from studies indicate that compounds with similar structures exhibit moderate to high stability under physiological conditions.

Applications

Scientific Uses

The primary applications of 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide include:

  1. Antimicrobial Activity: Potential use against bacterial infections based on structural similarities with known antimicrobial agents.
  2. Cancer Research: Investigated for its role as an inhibitor in cancer cell proliferation pathways.
  3. Inflammatory Disease Treatment: Targeting specific inflammatory pathways could make this compound useful in therapeutic formulations for inflammatory diseases.

Properties

CAS Number

2034562-59-7

Product Name

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

IUPAC Name

4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide

Molecular Formula

C20H23N7O2

Molecular Weight

393.451

InChI

InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)22-16-7-8-26(13-16)19-6-5-18-23-21-14-27(18)24-19/h1-6,14,16H,7-13H2,(H,22,28)

InChI Key

DWVBOZQKRLMOIR-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NN5C=NN=C5C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.